![molecular formula C15H15O4P B14329479 Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate CAS No. 108816-91-7](/img/structure/B14329479.png)
Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate typically involves the reaction of biphenyl-4-carboxylic acid with dimethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of an intermediate ester, which then undergoes phosphonylation to yield the desired product .
Industrial Production Methods: Industrial production of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.
Mecanismo De Acción
The mechanism of action of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The biphenyl moiety allows for strong hydrophobic interactions, while the phosphonate group can form hydrogen bonds and ionic interactions with target molecules .
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but lacking the biphenyl structure.
Dimethyl phosphite: Another related compound used in similar applications but with different reactivity due to the absence of the biphenyl moiety.
Uniqueness: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler phosphonates .
Propiedades
Número CAS |
108816-91-7 |
|---|---|
Fórmula molecular |
C15H15O4P |
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H15O4P/c1-18-20(17,19-2)15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
ABUYVRXUOLHCFD-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


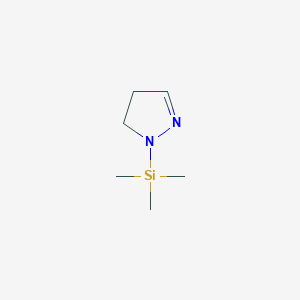
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
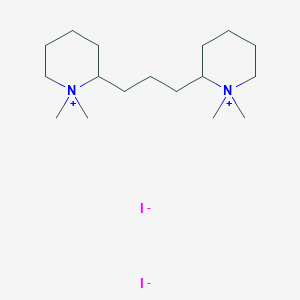
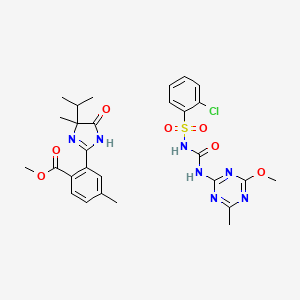



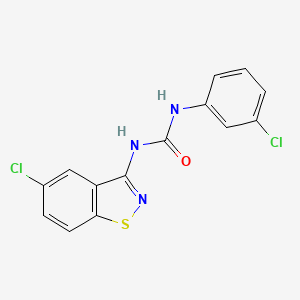
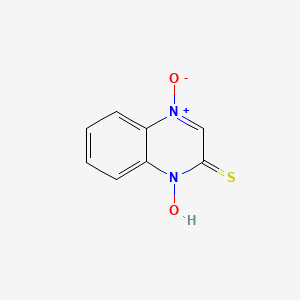
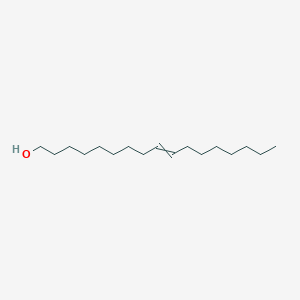


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

